4-Methoxy-1-(phenylsulfonyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

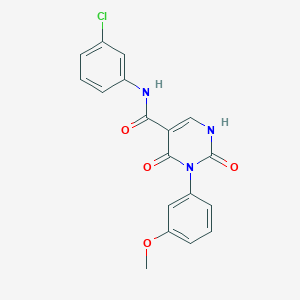

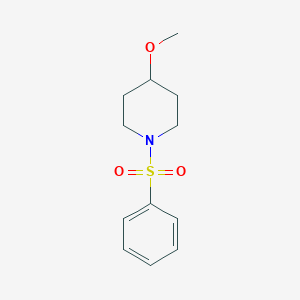

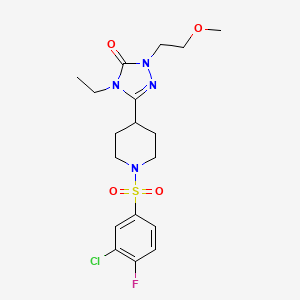

4-Methoxy-1-(phenylsulfonyl)piperidine is a chemical compound that has been studied for its potential biological activities and applications in medicinal chemistry. The compound is characterized by the presence of a piperidine ring, which is a common structural motif in many biologically active molecules, and a phenylsulfonyl group, which can confer selectivity and potency to the molecule's interactions with biological targets .

Synthesis Analysis

The synthesis of derivatives of 4-Methoxy-1-(phenylsulfonyl)piperidine and related compounds has been explored in several studies. For instance, the synthesis of 4-(phenylsulfonyl)piperidines as selective 5-HT(2A) receptor antagonists involved the introduction of bioavailability by using stability toward rat liver microsomes as a predictor . Other studies have synthesized a series of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates, which showed inhibition activities against tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinase (MMP) . Additionally, N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized and evaluated for their enzyme inhibition activities .

Molecular Structure Analysis

The molecular structure of compounds related to 4-Methoxy-1-(phenylsulfonyl)piperidine has been elucidated using various spectroscopic techniques and crystallography. For example, the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, a related compound, was determined by X-ray crystallography, revealing a chair conformation of the piperidine ring and a tetrahedral geometry around the sulfur atom . Similarly, novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives were synthesized, and their structures were confirmed by single-crystal X-ray diffraction studies .

Chemical Reactions Analysis

The chemical reactivity of 4-Methoxy-1-(phenylsulfonyl)piperidine derivatives has been investigated in the context of their potential as inhibitors or antagonists. For instance, the Hoffmann exhaustive methylation of a related compound, β-piperidinoethyl phenyl sulfone methoiodide, was studied, and the reaction of phenyl vinyl sulfone with hydroxyl ions was examined . These studies provide insights into the chemical behavior of sulfonyl compounds and their interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-1-(phenylsulfonyl)piperidine derivatives are influenced by their molecular structure and substituents. The presence of the methoxy and phenylsulfonyl groups can affect the compound's solubility, stability, and bioavailability. For example, the introduction of the 4-cyano- and 4-carboxamidophenylsulfonyl derivatives improved oral bioavailability and brain penetration . The physical properties, such as crystallinity and molecular conformation, have been characterized using crystallography and spectroscopic methods .

Applications De Recherche Scientifique

Synthesis and Pharmacological Properties

A series of compounds incorporating the phenylsulfonyl group, including derivatives of 4-Methoxy-1-(phenylsulfonyl)piperidine, were synthesized to evaluate their effects on gastrointestinal motility. These compounds were found to accelerate gastric emptying and increase the frequency of defecation, indicating potential as novel prokinetic agents with reduced side effects due to selective serotonin 4 (5-HT4) receptor agonism (Sonda et al., 2004).

Electrochemical Studies

The electrochemical behavior of N-acyl and N-sulfonyl groups on piperidine derivatives, including those similar to 4-Methoxy-1-(phenylsulfonyl)piperidine, was studied to understand their anodic methoxylation. This research provides insights into the synthesis and modifications of piperidine-based compounds (Golub & Becker, 2015).

Novel Nonradical Oxidation Processes

Investigation into the activation of peroxymonosulfate (PMS) by benzoquinone, using compounds structurally related to 4-Methoxy-1-(phenylsulfonyl)piperidine, revealed a novel nonradical oxidation process. This process efficiently degrades contaminants like sulfamethoxazole without producing hydroxyl or sulfate radicals, highlighting the application in environmental science (Zhou et al., 2015).

Antidepressant Oxidative Metabolism

The metabolic pathways of a novel antidepressant, structurally related to 4-Methoxy-1-(phenylsulfonyl)piperidine, were elucidated, revealing the involvement of various cytochrome P450 enzymes. This study aids in understanding the drug's pharmacokinetics and potential interactions (Hvenegaard et al., 2012).

Cyclin-dependent Kinase Inhibitors

Research into the oxidation of beta-piperidinoethylsulfides led to the development of novel cyclin-dependent kinase (CDK) inhibitors, showcasing the application of 4-Methoxy-1-(phenylsulfonyl)piperidine derivatives in cancer therapy (Griffin et al., 2006).

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-4-methoxypiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-16-11-7-9-13(10-8-11)17(14,15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEIVWKFSFELNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-1-(phenylsulfonyl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2501964.png)

![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2501979.png)

![[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol](/img/structure/B2501981.png)

![Ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2501982.png)